molecular formula C14H22ClNO2 B5130310 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol

2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol

Cat. No. B5130310
M. Wt: 271.78 g/mol
InChI Key: ZVPICYZCOBRHMY-UHFFFAOYSA-N
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Description

2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol, also known as clofibrate, is a synthetic lipid-lowering drug that has been widely used in the treatment of hyperlipidemia. It belongs to the class of fibric acid derivatives and works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which in turn increases the breakdown of fatty acids and reduces the production of triglycerides.

Mechanism of Action

Clofibrate works by activating PPARs, which are nuclear receptors that regulate gene expression in response to fatty acids and their derivatives. PPAR activation leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis and storage.
Biochemical and Physiological Effects:
Clofibrate has been shown to have a number of biochemical and physiological effects beyond its lipid-lowering properties. It has been reported to have anti-inflammatory effects, to improve insulin sensitivity, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Clofibrate has been widely used in laboratory experiments to study the effects of PPAR activation on lipid metabolism and other physiological processes. Its advantages include its well-established mechanism of action, its ability to lower serum lipid levels in animal models, and its relatively low toxicity. However, its limitations include its potential for off-target effects and its limited efficacy in some patient populations.

Future Directions

There are a number of potential future directions for research on 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol and related compounds. These include further investigation of its anti-inflammatory effects, its potential therapeutic applications in metabolic disorders such as diabetes and obesity, and its use as a tool for studying the role of PPARs in various physiological processes. Additionally, new synthetic derivatives of this compound may be developed with improved efficacy and fewer side effects.

Synthesis Methods

Clofibrate can be synthesized by reacting 3-chlorophenol with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethylene oxide to yield 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol.

Scientific Research Applications

Clofibrate has been extensively studied for its lipid-lowering effects and its potential therapeutic applications in a variety of diseases. It has been shown to reduce serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing levels of high-density lipoprotein (HDL) cholesterol.

properties

IUPAC Name

2-[6-(3-chlorophenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c15-13-6-5-7-14(12-13)18-11-4-2-1-3-8-16-9-10-17/h5-7,12,16-17H,1-4,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPICYZCOBRHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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